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Compound of Interest

Compound Name: 5-lodo-2-nitrobenzoic acid

Cat. No.: B1314527

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-lodo-
2-nitrobenzoic acid, a compound of interest in various fields of chemical and pharmaceutical
research. Due to the limited availability of direct experimental spectra for 5-lodo-2-
nitrobenzoic acid (CAS Numbers: 35674-28-3, 70331-81-6), this document presents predicted
data based on the analysis of structurally similar compounds. The methodologies for obtaining
such spectroscopic data are also detailed.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 5-lodo-2-nitrobenzoic acid. These predictions are
derived from established principles of spectroscopy and by comparing the spectral data of
analogous compounds, including 2-iodo-5-nitrobenzoic acid, 2-nitrobenzoic acid, and other
substituted benzoic acids.

Table 1: Predicted *H NMR Data for 5-lodo-2-nitrobenzoic

acid
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Chemical Shift (5,

Coupling Constant

Multiplicity Assignment
ppm) (J, Hz)
~8.2-84 d ~2.0 H-6
~8.0-8.2 dd ~8.5,2.0 H-4
~7.6-7.8 d ~8.5 H-3
~11.0-13.0 brs -COOH

Solvent: DMSO-ds

Table 2: Predicted **C NMR Data for 5-lodo-2-
nitrobenzoic acid

Chemical Shift (6, ppm) Assignment
~165 -COOH

~150 C-2

~145 C-4

~135 C-6

~130 C-3

~125 C-1

~90 C-5

Solvent: DMSO-ds

Table 3: Predicted IR Absorption Bands for 5-lodo-2-
nitrobenzoic acid
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Wavenumber (cm~?)

Functional Group

~3200 - 2500 O-H stretch (Carboxylic acid)
~1700 C=0 stretch (Carboxylic acid)
~1530, ~1350 N-O stretch (Nitro group)
~1600, ~1475 C=C stretch (Aromatic ring)
~850 - 800 C-H bend (Aromatic ring)
~750 C-I stretch

Sample Preparation: KBr pellet or Nujol mull

Table 4: Predicted Mass Spectrometry Data for 5-lodo-2-

nitrobenzoic acid

m/z Interpretation

293 [M]* (Molecular ion)
276 [M-OHJ*

247 [M-NO2]*

166 [M-1]*

120 [CeHaCOOH]*

lonization Method: Electron lonization (El)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

» Weigh approximately 5-10 mg of the solid 5-lodo-2-nitrobenzoic acid.
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Dissolve the sample in approximately 0.7 - 1.0 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCI3) in a clean, dry vial.[1]

If any solid remains undissolved, filter the solution or carefully transfer the supernatant to a
clean NMR tube.[1]

The final sample volume in the NMR tube should be around 4.5 cm in depth.[1]

. Data Acquisition:

The NMR spectra are recorded on a spectrometer, for instance, a Bruker MR-500
spectrometer operating at 500 MHz for *H NMR and 126 MHz for 13C NMR.[2]

Chemical shifts are reported in parts per million (ppm) relative to an internal standard,
typically tetramethylsilane (TMS).[2]

For routine 13C spectra of compounds up to approximately 350 Daltons, a 30° pulse with a 4-
second acquisition time and no relaxation delay is recommended.[3]

Infrared (IR) Spectroscopy

1.

Sample Preparation (Thin Solid Film Method):
Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[4]
Apply a drop of the solution onto a salt plate (e.g., KBr, NaCl).[4]

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

[4]

. Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide
(KBr) powder in an agate mortar and pestle.

Place the mixture into a pellet press and apply pressure to form a transparent or translucent
pellet.
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3. Data Acquisition:

e Place the prepared sample (salt plate or KBr pellet) in the sample holder of an FT-IR
spectrometer.

o Record the spectrum, typically in the range of 4000-400 cm~—1.

e Acquire a background spectrum of the empty sample holder (or pure KBr pellet) to subtract
from the sample spectrum.[5]

Mass Spectrometry (MS)

1. Sample Preparation:

» Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a
concentration of approximately 1 mg/mL.[6]

» Further dilute an aliquot of this solution to a final concentration of about 10-100 pg/mL.[6]
o Ensure the final solution is free of any particulate matter by filtration if necessary.[6]
2. Data Acquisition (Electron lonization - El):

 Introduce the sample into the mass spectrometer. For volatile compounds, this can be done
via a heated probe or gas chromatography inlet.[7]

e The sample molecules in the gas phase are bombarded with a high-energy electron beam,
causing ionization and fragmentation.[7][8]

e The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio
by a mass analyzer.[7]

o A detector records the abundance of each ion, generating a mass spectrum.[7]

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound.
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Workflow for Spectroscopic Analysis of 5-lodo-2-nitrobenzoic Acid
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Caption: Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314527#spectroscopic-data-of-5-iodo-2-
nitrobenzoic-acid-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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